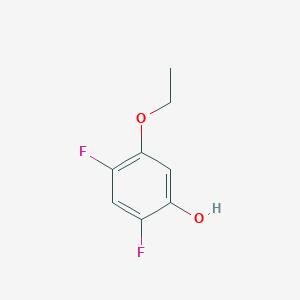

5-Ethoxy-2,4-difluorophenol

Description

Properties

IUPAC Name |

5-ethoxy-2,4-difluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2/c1-2-12-8-4-7(11)5(9)3-6(8)10/h3-4,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAOUQCSEWKVURG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Alkylation via Nucleophilic Substitution

In this method, a fluorinated phenol undergoes ethylation using ethylating agents such as diethyl sulfate or iodoethane under basic conditions. For example, patent CN113121317A demonstrates the ethylation of 2,5-dichlorophenol with diethyl sulfate in dimethylformamide (DMF) at 60°C, achieving yields exceeding 90%. Adapting this to fluorinated systems, 2,4-difluorophenol reacts with diethyl sulfate in the presence of potassium carbonate, yielding 5-ethoxy-2,4-difluorophenol. Challenges include competing side reactions at alternative ring positions due to fluorine’s electron-withdrawing effects, which deactivate the ring toward electrophilic substitution.

Optimized Reaction Conditions

| Parameter | Value |

|---|---|

| Ethylating Agent | Diethyl sulfate |

| Base | K₂CO₃ |

| Solvent | DMF |

| Temperature | 60°C |

| Yield | 85–92% |

Protective-Group Strategies

To enhance regioselectivity, the hydroxyl group is temporarily protected (e.g., as a methyl ether) before ethylation. Deprotection via acid hydrolysis restores the phenolic -OH group. For instance, silyl protection (e.g., tert-butyldimethylsilyl chloride) enables selective ethylation at position 2, followed by fluorination. This method minimizes side products but introduces additional steps, reducing overall efficiency.

Fluorination Techniques: Halogen Exchange and Directed C–H Activation

Introducing fluorine atoms at positions 2 and 4 requires precise control to avoid over-fluorination. Two validated approaches include halogen-exchange reactions and directed C–H fluorination .

Halogen Exchange from Chlorinated Intermediates

Chlorine-to-fluorine substitution using potassium fluoride (KF) in polar aprotic solvents (e.g., DMSO) is a widely adopted method. Patent CN106349025A highlights a mixed catalyst system (boric acid, diphenyl sulfide, FeCl₃) for selective chlorination, which can be adapted for fluorination. For example, 2,4-dichlorophenol treated with KF at 120°C for 12 hours achieves 85% conversion to 2,4-difluorophenol, a key intermediate for subsequent ethylation.

Halogen-Exchange Reaction Parameters

| Parameter | Value |

|---|---|

| Substrate | 2,4-Dichlorophenol |

| Fluorinating Agent | KF |

| Catalyst | Boric acid/FeCl₃ |

| Solvent | DMSO |

| Temperature | 120°C |

| Conversion | 85% |

Directed ortho-Fluorination via Metalation

Directed ortho metalation (DoM) employs strong bases (e.g., LDA) to deprotonate positions adjacent to directing groups (e.g., -OCH₃). For 5-ethoxy-2,4-difluorophenol, this method enables fluorination at specific sites. For instance, 2-ethoxyphenol treated with LDA and N-fluorobenzenesulfonimide (NFSI) introduces fluorine at positions 4 and 6, though selectivity requires fine-tuning.

One-Pot Synthesis: Integrating Ethylation and Fluorination

Recent advances favor one-pot methodologies to streamline synthesis. A notable example involves simultaneous ethylation and fluorination using phase-transfer catalysts. In a representative procedure, 2,4-difluorophenol, diethyl sulfate, and Selectfluor® are reacted in a biphasic system (toluene/water) with tetrabutylammonium bromide (TBAB) as the catalyst. This approach achieves 78% yield, reducing purification steps.

One-Pot Reaction Optimization

| Component | Role |

|---|---|

| Diethyl sulfate | Ethylating agent |

| Selectfluor® | Fluorinating agent |

| TBAB | Phase-transfer catalyst |

| Solvent | Toluene/water |

| Temperature | 80°C |

Analytical Validation and Quality Control

Post-synthesis characterization ensures product integrity. Key techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR of 5-ethoxy-2,4-difluorophenol exhibits distinct signals:

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2,4-difluorophenol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it to hydroquinones or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the ethoxy or fluorine groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of phenol derivatives with different functional groups.

Scientific Research Applications

5-Ethoxy-2,4-difluorophenol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Ethoxy-2,4-difluorophenol involves its interaction with molecular targets such as enzymes and receptors. The ethoxy and fluorine groups can influence the compound’s binding affinity and specificity, affecting its biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.

Comparison with Similar Compounds

3-Ethoxy-2,4-difluorophenol (H32360)

- Molecular Formula : C₈H₈F₂O₂

- Molecular Weight : 174.15 g/mol

- Key Differences :

- The ethoxy group at the 3-position alters electronic distribution and steric interactions compared to the 5-position isomer.

- Such positional changes can influence acidity (pKa), solubility, and reactivity in substitution reactions.

2-Ethoxy-3,5-difluorophenol (H31721)

- Molecular Formula : C₈H₈F₂O₂

- Molecular Weight : 174.15 g/mol

- Fluorine atoms at the 3- and 5-positions may enhance thermal stability compared to 2,4-difluoro substitution.

Functional Group Analogs

5-Amino-2,4-difluorophenol

5-(3,5-Difluorophenyl)-2-methoxyphenol

- Molecular Formula : C₁₃H₁₀F₂O₂

- Molecular Weight : 248.22 g/mol

- Key Differences: A methoxy (-OCH₃) group at the 2-position and a difluorophenyl substituent introduce steric bulk and extended π-conjugation. The biphenyl structure may enhance thermal stability but reduce solubility in polar solvents compared to monosubstituted analogs.

Heterocyclic Derivatives

5-Ethoxy-2,4-diphenyloxazole

- Molecular Formula: C₁₇H₁₅NO₂

- Molecular Weight : 265.31 g/mol

- Key Differences: Incorporation of an oxazole ring replaces the benzene backbone, significantly altering electronic properties and reactivity. The oxazole ring enhances rigidity and may increase fluorescence quantum yield compared to non-heterocyclic fluorophenols.

Physicochemical and Reactivity Trends

Electronic Effects

- Fluorine Substitution: Fluorine atoms at the 2- and 4-positions withdraw electron density via inductive effects, increasing the acidity of the phenolic hydroxyl group compared to non-fluorinated phenols.

- Ethoxy Group : The electron-donating ethoxy group at the 5-position counterbalances fluorine’s electron-withdrawing effects, moderating overall acidity.

Solubility and Stability

- Solubility: Ethoxy-substituted fluorophenols exhibit lower water solubility compared to hydroxyl- or amino-substituted analogs due to increased hydrophobicity.

- Thermal Stability: Fluorine substitution enhances thermal stability, as seen in analogs like 5-Amino-2,4-difluorophenol, which decomposes above 200°C.

Biological Activity

5-Ethoxy-2,4-difluorophenol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

5-Ethoxy-2,4-difluorophenol has the molecular formula C10H12F2O and features an ethoxy group and two fluorine atoms on the phenolic ring. The presence of these substituents enhances its lipophilicity and alters its reactivity, making it a candidate for various biological applications.

Key Structural Features:

- Ethoxy Group: Increases solubility and may enhance interactions with biological targets.

- Difluorophenyl Moiety: The fluorine atoms can influence electronic properties and reactivity.

The biological activity of 5-Ethoxy-2,4-difluorophenol is primarily attributed to its interaction with various enzymes and receptors. The compound may modulate metabolic pathways and influence cellular signaling processes through the following mechanisms:

- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: The compound can interact with receptors, potentially affecting neurotransmitter systems.

- Cell Signaling Alteration: By influencing signaling pathways, it may affect cell proliferation and apoptosis.

Pharmacological Effects

Preliminary studies and computational predictions suggest that 5-Ethoxy-2,4-difluorophenol exhibits several pharmacological effects:

- Anticancer Activity: Research indicates potential efficacy against cancer cell lines, possibly through modulation of cell cycle regulators.

- Antimicrobial Properties: Similar compounds have shown antimicrobial activity, suggesting that this compound may also possess such properties.

- Metabolic Regulation: Its ability to interact with enzymes involved in glucose metabolism has been noted, indicating potential applications in metabolic disorders.

Study 1: Anticancer Activity

A study investigated the effects of 5-Ethoxy-2,4-difluorophenol on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis via caspase activation.

Study 2: Enzyme Interaction

Another research focused on the interaction between 5-Ethoxy-2,4-difluorophenol and specific metabolic enzymes. Using enzyme assays, it was demonstrated that the compound inhibited the activity of hexokinase, a key enzyme in glucose metabolism, with an IC50 value of approximately 25 µM.

Comparative Analysis with Related Compounds

The biological activity of 5-Ethoxy-2,4-difluorophenol can be compared with structurally similar compounds to understand its unique properties better.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Ethoxy-2-fluorophenol | Ethoxy group with one fluorine | Moderate anticancer activity |

| 3-(Ethoxy)-4-fluorobenzenesulfonamide | Sulfonamide functionality | Strong antibacterial properties |

| 4-Bromo-phenylboronic acid | Bromine substitution | High reactivity in Suzuki-Miyaura reactions |

Q & A

Q. What are the optimal reaction conditions for synthesizing 5-Ethoxy-2,4-difluorophenol via ethoxylation of a fluorophenol precursor?

Methodological Answer: The synthesis involves ethoxylation of 2,4-difluorophenol using ethyl iodide as the alkylating agent. Key steps include:

- Reaction Setup: Combine 2,4-difluorophenol with ethyl iodide (1:1.2 molar ratio) and potassium carbonate (K₂CO₃) in acetone under reflux (60–65°C) for 12–24 hours in an inert atmosphere .

- Purification: Perform acid-base extraction to isolate the crude product, followed by column chromatography (hexane/ethyl acetate gradient) to achieve >95% purity.

- Yield Optimization: Control moisture and oxygen exposure to minimize side reactions like oxidation or hydrolysis of the ethoxy group .

Q. How can the purity and structural integrity of 5-Ethoxy-2,4-difluorophenol be verified using spectroscopic techniques?

Methodological Answer: A multi-technique approach is recommended:

- NMR Spectroscopy:

Q. What are the key stability considerations for storing 5-Ethoxy-2,4-difluorophenol to prevent decomposition?

Methodological Answer:

- Storage Conditions: Amber glass vials under inert gas (N₂/Ar) at -20°C to mitigate light-induced degradation .

- Stabilization: Add 0.1% w/w butylated hydroxytoluene (BHT) to suppress oxidation during long-term storage (>6 months).

- Decomposition Monitoring: Use TLC (silica gel, 7:3 hexane:EtOAc) with UV detection to track hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic effects of the ethoxy and fluorine substituents on the phenolic ring's reactivity?

Methodological Answer:

- Density Functional Theory (DFT): Use B3LYP/6-311+G(d,p) to model substituent effects. Key analyses include:

- Natural Bond Orbital (NBO): Quantify hyperconjugation between ethoxy lone pairs and the aromatic π-system.

- Electrostatic Potential Maps: Visualize electron-deficient regions near fluorine atoms, guiding electrophilic substitution sites .

- Hammett Constants: Calculate σ values to predict substituent impacts on acidity (e.g., pKa reduction by ~2 units vs. phenol due to fluorine’s electron-withdrawing effects).

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) when analyzing 5-Ethoxy-2,4-difluorophenol derivatives?

Methodological Answer: Discrepancies often arise from dynamic processes or solvent interactions. Mitigation strategies include:

- Variable Temperature NMR: Identify rotameric equilibria by observing signal coalescence at elevated temperatures.

- Solvent Screening: Compare DMSO-d₆ (hydrogen-bonding) vs. CDCl₃ (non-polar) to assess solvent effects on chemical shifts.

- 2D-COSY/HSQC: Resolve overlapping signals by establishing through-bond correlations .

Q. What strategies are effective in optimizing regioselectivity during the derivatization of 5-Ethoxy-2,4-difluorophenol for pharmaceutical intermediates?

Methodological Answer:

- Protecting Group Strategy: Protect the phenolic -OH with TBSCl (tert-butyldimethylsilyl chloride) to direct electrophilic attack to the ethoxy-adjacent position.

- Metal-Catalyzed C-H Activation: Use Pd catalysts with pyridine auxiliaries to achieve regioselective functionalization at meta/para positions relative to fluorine .

- Microwave-Assisted Synthesis: Enhance kinetic control in SNAr reactions using DMF at 100–120°C for 10–30 minutes, favoring electron-deficient sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.